![molecular formula C12H14O3 B143441 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one CAS No. 63740-98-7](/img/structure/B143441.png)
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one
Overview
Description
“1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” is a chemical compound with the molecular formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da .
Synthesis Analysis
The synthesis of “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” can be achieved from 1-Bromobutane and Piperonylonitrile . Further details about the synthesis process are not available in the search results.
Molecular Structure Analysis
The molecular structure of “1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” is a pale yellow oil . It has a predicted boiling point of 332.6±31.0 °C and a predicted density of 1.135±0.06 g/cm3 . It is soluble in chloroform .
Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential anticancer properties. A series of derivatives bearing 3-N-fused heteroaryl moieties have been synthesized and tested against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) .
Nervous System Stimulants
“1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one” serves as an intermediate in the synthesis of compounds that act as nervous system stimulants .
Modulation of ATP-Binding Cassette Transporters
Derivatives of this compound have been explored as modulators of ATP-binding cassette transporters, which play a crucial role in multidrug resistance in cancer therapy .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately their death.
Mode of Action
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one interacts with its targets through a process known as cell cycle arrest at the S phase . This process halts the progression of the cell cycle, preventing the cells from dividing and proliferating. Additionally, the compound induces apoptosis, or programmed cell death, in the cancer cells . This dual action of cell cycle arrest and apoptosis leads to a reduction in the number of cancer cells.
Biochemical Pathways
It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and survival, and their disruption leads to the death of the cancer cells.
Pharmacokinetics
The compound’s molecular weight (206238 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The result of the action of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is the reduction in the number of cancer cells. By causing cell cycle arrest and inducing apoptosis, the compound effectively reduces the proliferation of cancer cells and leads to their death .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLRIRGQCOPULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472845 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one | |
CAS RN |
63740-98-7 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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